molecular formula C15H16N4O B2601647 N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1705262-84-5

N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2601647
CAS No.: 1705262-84-5
M. Wt: 268.32
InChI Key: YVGVQQFEEWVDCO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a novel small molecule belonging to the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class, which has been identified as a potent and promising chemical scaffold for inhibiting Ataxia Telangiectasia and Rad3-related (ATR) kinase . ATR is a key regulating protein within the DNA damage response (DDR) pathway, responsible for sensing replication stress (RS) . Targeting ATR has emerged as a compelling strategy in oncology research, particularly under conditions of synthetic lethality where cancer cells with specific deficiencies, such as in ATM kinase, become highly dependent on ATR for survival . Compounds based on the pyrrolo[3,4-d]pyrimidine core have demonstrated significant anti-tumor activity in vitro by effectively reducing the phosphorylation levels of ATR and its downstream signaling proteins, thereby disrupting the DNA damage repair mechanism in cancer cells . Subsequent structure-based drug design has led to optimized derivatives within this class that show strong monotherapy efficacy in ATM-deficient tumor cell lines and can synergize with other agents like cisplatin and PARP inhibitors . This reagent is intended for research purposes to further explore the mechanisms of DNA damage response and to develop new anticancer therapeutics. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-3-4-13(5-11(10)2)18-15(20)19-7-12-6-16-9-17-14(12)8-19/h3-6,9H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGVQQFEEWVDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s key differentiating feature is the 3,4-dimethylphenyl carboxamide substituent, which contrasts with related pyrrolo-fused derivatives (Table 1).

Table 1: Structural Comparison of Pyrrolo-Fused Heterocycles

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number
N-(3,4-Dimethylphenyl)-pyrrolo[3,4-d]pyrimidine-6-carboxamide Pyrrolo[3,4-d]pyrimidine 3,4-Dimethylphenyl carboxamide Not provided Not available
3-(Trifluoromethyl)-5H-pyrrolo[3,4-b]pyridine hydrochloride Pyrrolo[3,4-b]pyridine Trifluoromethyl group Not provided 2055840-67-8
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine Pyrrolo[3,4-d]pyrimidine Morpholine, thiadiazole carbonyl 332.38 2034369-03-2
6-Chloro-1H-pyrrolo[3,4-c]pyridine hydrochloride Pyrrolo[3,4-c]pyridine Chloro substituent Not provided 1841081-37-5

Key Observations :

  • Substituent Impact : The 3,4-dimethylphenyl group likely enhances hydrophobicity and membrane permeability compared to morpholine or thiadiazole derivatives . The carboxamide bridge may improve hydrogen-bonding interactions with target proteins relative to halogenated or trifluoromethyl analogs .

Biological Activity

N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Chemical Name : this compound
  • CAS Number : 1705262-84-5
  • Molecular Formula : C15H16N4O
  • Molecular Weight : 268.31 g/mol
  • SMILES : O=C(N1Cc2c(C1)cncn2)Nc1ccc(c(c1)C)C

The biological activity of this compound has been linked to its ability to inhibit various cellular processes critical for cancer cell proliferation. Research indicates that it acts as an inhibitor of tubulin assembly, which is essential for mitotic spindle formation during cell division. This inhibition leads to mitotic delay and subsequent cell death in cancer cells.

In Vitro Studies

In a study evaluating the antiproliferative effects of various derivatives of pyrrolo[3,4-d]pyrimidines against HeLa cells (human cervical cancer cells), this compound exhibited significant potency. The GI50 values (the concentration required to inhibit cell growth by 50%) were found to be in the low nanomolar range, indicating strong antiproliferative activity compared to normal cells which showed less sensitivity .

CompoundGI50 (nM)Cell Line
This compound<10HeLa
Rigidin Derivative>100HeLa

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features. Modifications at the 5-position and variations in the aryl substituents have been shown to impact biological activity significantly. For instance:

  • Substituent Variations : Introduction of electron-donating or withdrawing groups on the aromatic ring can enhance or reduce potency.
  • Core Structure : The pyrrolo[3,4-d]pyrimidine core is critical for maintaining biological activity.

Case Studies

Several case studies have highlighted the compound's potential:

  • Antiproliferative Activity Against Cancer Lines : A detailed study demonstrated that derivatives similar to this compound showed promising results against various cancer cell lines including breast and colon cancer .
  • Mechanistic Insights : Live-cell imaging studies revealed that treatment with this compound affects microtubule dynamics and spindle morphology in HeLa cells. This disruption is a precursor to mitotic arrest and apoptosis .

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, and how can reaction yields be optimized?

The synthesis of pyrrolo-pyrimidine derivatives typically involves multi-step protocols, including cyclocondensation, coupling reactions, and functional group modifications. For example, analogs like 3-amino-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamides are synthesized via cyclization of thiourea intermediates with α,β-unsaturated ketones, achieving yields >85% under reflux conditions in acetic acid . Optimization strategies include using anhydrous solvents (e.g., DMF), coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine, and temperature control (70–80°C) to minimize side reactions .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Comprehensive characterization requires a combination of techniques:

  • 1H/13C NMR : Assign peaks for pyrrolo-pyrimidine core protons (e.g., δ 2.5–3.5 ppm for CH2 groups in the dihydro scaffold) and aromatic substituents (δ 6.8–7.4 ppm for dimethylphenyl groups) .
  • HRMS : Confirm molecular weight (e.g., C15H16N4O has a calculated mass of 268.13 g/mol) with <2 ppm error .
  • XRD : Resolve regiochemical ambiguities in the fused pyrrolo-pyrimidine system .

Q. What solvent systems are suitable for solubility testing, and how does structural modification influence physicochemical properties?

Pyrrolo-pyrimidines exhibit limited aqueous solubility due to aromatic stacking. Test solubility in DMSO (polar aprotic), ethanol (protic), and chloroform (non-polar). Substituent effects:

  • Electron-withdrawing groups (e.g., -CF3) reduce solubility in polar solvents by 30–40% .
  • Methyl or ethyl groups on the phenyl ring improve lipid solubility (logP increase by ~0.5 units) .

Q. What spectroscopic markers distinguish 5H,6H,7H-pyrrolo[3,4-d]pyrimidine scaffolds from related heterocycles?

Key IR and NMR markers:

  • IR : Absence of N-H stretches (3100–3300 cm⁻¹) in saturated scaffolds vs. unsaturated analogs .
  • 1H NMR : Multiplet signals at δ 3.1–3.3 ppm for the CH2 groups in the 5H,6H,7H system .

Q. How can stability studies be designed to assess degradation pathways under physiological conditions?

  • Accelerated stability testing : Expose the compound to pH 1–9 buffers (37°C, 72 hrs) and analyze via HPLC-MS.
  • Photodegradation : Use UV light (254 nm) to identify photo-labile moieties (e.g., carboxamide bonds) .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?

ICReDD’s methodology combines density functional theory (DFT) for transition state analysis with machine learning to predict optimal reaction conditions. For example, DFT can identify energy barriers in carboxamide coupling steps, while Bayesian optimization reduces trial-and-error experimentation by 60% . Tools like Gaussian 16 or ORCA are recommended for modeling .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic instability or off-target effects. Solutions:

  • Metabolite profiling : Use LC-QTOF-MS to identify hepatic metabolites (e.g., CYP450-mediated oxidation) .
  • Target engagement assays : Employ thermal shift assays or SPR to confirm binding specificity .

Q. How can substituent effects on the 3,4-dimethylphenyl group be systematically studied to enhance target selectivity?

  • SAR libraries : Synthesize analogs with halogens (-F, -Cl), methoxy, or nitro groups at the 3/4 positions.
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., IC50 shifts >10 nM indicate critical interactions) .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition assays?

  • Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-limiting steps in enzyme inhibition .
  • Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution (e.g., hydrogen bonds with pyrimidine N1) .

Q. How can heterogeneous reaction conditions (e.g., catalysts, membranes) improve scalability for gram-scale synthesis?

  • Membrane reactors : Use polyethersulfone membranes to separate intermediates in flow chemistry setups, reducing purification steps .
  • Heterogeneous catalysts : Pd/C or zeolites enhance coupling reaction turnover numbers (TON >500) .

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